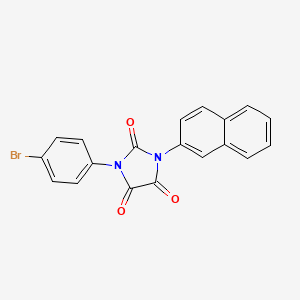

![molecular formula C16H13NO4 B5566922 3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5566922.png)

3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

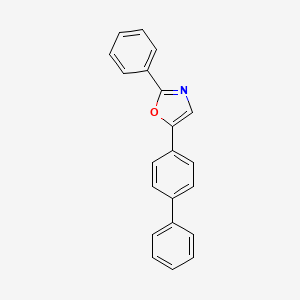

“3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid” is a compound that plays a crucial role in the biosynthesis of benzoic acids (BAs) in plants . BAs are important structural elements in a wide variety of essential compounds and natural products .

Synthesis Analysis

The synthesis of this compound involves a CoA-dependent β-oxidative pathway, which occurs in peroxisomes . The core of this pathway is cinnamic acid → cinnamoyl-CoA → 3-hydroxy-3-phenylpropanoyl-CoA → 3-oxo-3-phenylpropanoyl-CoA → benzoyl-CoA .Molecular Structure Analysis

The molecular formula of “3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid” is C16H15NO3 . Its InChI code is 1S/C16H15NO3/c18-15(10-9-12-5-2-1-3-6-12)17-14-8-4-7-13(11-14)16(19)20/h1-8,11H,9-10H2,(H,17,18)(H,19,20) .Chemical Reactions Analysis

The compound is involved in the biosynthesis of benzoic acids in plants . The enzymes responsible for the first and last reactions of the core BA β-oxidative pathway have previously been characterized in petunia, a plant with flowers rich in phenylpropanoid/benzenoid .Physical And Chemical Properties Analysis

The compound has a molecular weight of 269.3 . It is a solid substance .Applications De Recherche Scientifique

Enantioselective Synthesis and Amino Acid Derivatives : 3-Aminopropanoic acid derivatives, including those with phenyl groups, have been synthesized enantioselectively, which are analogues of aromatic amino acids. These compounds are important in the synthesis of β-analogues of aromatic amino acids (Arvanitis et al., 1998).

Biosynthetic Pathways in Bacteria and Plants : Research has highlighted the biosynthetic pathways of benzoic acid and its derivatives in both bacteria and plants. This includes the study of plant enzymes such as phenylalanine ammonia-lyase (PAL) and their bacterial counterparts (Moore et al., 2002).

Crystal Structure Analysis : The crystal structure of certain benzoic acid derivatives has been analyzed, providing insights into molecular conformations and hydrogen bonding patterns (Chong et al., 2016).

Benzoic Acid Biosynthesis Mechanism : Studies have explored the biosynthesis of benzoic acid in plants and bacteria, revealing pathways similar to fatty acid β-oxidation. This research helps in understanding the production of various natural products containing benzoate-derived residues (Hertweck et al., 2001).

Synthesis of Optically Active Amino Acids : Methods for obtaining optically active amino acids, such as threo-2-amino-3-hydroxy-3-phenylpropanoic acid, through optical resolution have been developed. This research contributes to the field of stereochemistry and pharmaceuticals (Shiraiwa et al., 2003).

Peptide Modification and Cell Labeling : Novel amino acid derivatives have been synthesized for use in peptide modification and live cell labeling. These derivatives are significant for biological studies and medicinal chemistry (Ni et al., 2015).

Friedel-Crafts Reaction in Organic Synthesis : The Friedel-Crafts reaction, involving compounds like 2-phenylbutanedioic anhydride and resulting in derivatives such as 3-benzoyl-2-phenylpropanoic acid, is essential in organic synthesis and the production of various chemical compounds (Hashimoto & Takatsuka, 1977).

Nitric Oxide-Releasing Aspirin Prodrugs : Research into the synthesis of water-soluble (benzoyloxy)methyl esters of acetylsalicylic acid, which release nitric oxide, has implications for the development of new therapeutic agents (Rolando et al., 2013).

Benzoic Acid Biosynthesis in Petunia : Studies on the benzoic acid biosynthesis pathway in petunia flowers have contributed to our understanding of plant metabolism and the production of volatile compounds (Qualley et al., 2012).

Enzyme Inhibition Studies : Research on the inhibition of enzymes like carboxypeptidase A by substrate analogues, including those derived from benzoic acid, aids in understanding enzyme function and drug development (Galardy & Kortylewicz, 1984).

Mécanisme D'action

Propriétés

IUPAC Name |

3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c18-14(11-5-2-1-3-6-11)10-15(19)17-13-8-4-7-12(9-13)16(20)21/h1-9H,10H2,(H,17,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASWJRWNOPGQNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Oxo-3-phenylpropanoyl)amino]benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-hydroxy-2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5566839.png)

![3-bromo-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5566863.png)

![{4-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5566885.png)

![3-(3-hydroxy-3-methylbutyl)-N-[(5-methyl-2-pyrazinyl)methyl]benzamide](/img/structure/B5566896.png)

![5-hydroxy-11a-(1-piperidinyl)-6b,7,8,9,10,11a-hexahydro-11H-naphtho[2',1':4,5]furo[2,3-c]azepin-11-one](/img/structure/B5566931.png)

![methyl 4-(5-methyl-6-{[(2-methylphenyl)amino]carbonyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoate](/img/structure/B5566934.png)

![2-[4-(4-morpholinylsulfonyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B5566936.png)

![ethyl 4-[(9H-purin-6-ylamino)methyl]benzoate](/img/structure/B5566949.png)

![1-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperidine](/img/structure/B5566953.png)